molecular formula C13H14F3N B13515142 rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13515142
M. Wt: 241.25 g/mol
InChI Key: QPNTZZXQMXCJST-RYUDHWBXSA-N
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Description

rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, specific solvents, and precise temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance binding affinity and specificity in drug design.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

Uniqueness: rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and binding affinity, which are crucial for its use in research and industry.

Biological Activity

The compound rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic structure characterized by the presence of a trifluoromethyl group and a benzyl group, which significantly influence its biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 241.25 g/mol

The trifluoromethyl group enhances lipophilicity and biological activity, while the benzyl group modulates interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Cyclization Reaction : Formation of the bicyclic structure from suitable precursors.
  • Functionalization : Introduction of the benzyl and trifluoromethyl groups through various chemical reactions such as alkylation and halogenation.
  • Purification : Techniques such as chromatography are employed to isolate the desired product in high purity .

Research indicates that this compound exhibits significant binding affinity to various receptors, particularly in the opioid receptor family. The structure-activity relationship (SAR) studies highlight that modifications to the azabicyclo framework can lead to compounds with enhanced selectivity for μ-opioid receptors over δ and κ subtypes, which is critical for therapeutic applications in pain management and pruritus treatment .

Case Studies

A notable study assessed the efficacy of related azabicyclo compounds in animal models:

  • Study Focus : Evaluation of μ-opioid receptor ligands for treating pruritus in dogs.
  • Findings : Compounds derived from this class demonstrated picomolar binding affinities and were effective in alleviating symptoms, suggesting potential for similar applications in humans .

Applications

The unique structural features of this compound position it as a promising candidate in medicinal chemistry:

  • Pain Management : Potential use as an analgesic through its action on opioid receptors.
  • Therapeutic Agent Development : Its ability to penetrate biological membranes may enhance its efficacy as a drug candidate targeting specific pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBinding Affinity (μM)Target ReceptorNotes
This compound<0.01μ-opioidHigh selectivity
CP-866,0870.005μ-opioidKnown antagonist
Other analogsVariesδ/κ-opioidLower selectivity

Properties

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H14F3N/c14-13(15,16)12-6-11(12)8-17(9-12)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-,12-/m0/s1

InChI Key

QPNTZZXQMXCJST-RYUDHWBXSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(F)(F)F

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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